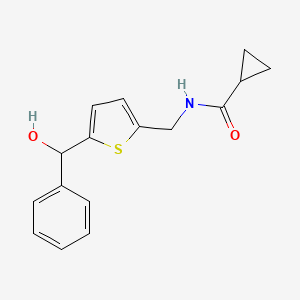
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound. It contains a total of 39 bonds, including 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, and 11 aromatic bonds. The molecule also includes 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of thiophene derivatives, such as N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide, often involves heterocyclization of various substrates. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is characterized by a variety of bond types and ring structures. It includes a three-membered ring, a five-membered ring, and a six-membered ring. The molecule also contains a secondary amide (aliphatic) and a hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a wide range of products. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide are characterized by its bond structure and functional groups. It contains a total of 39 bonds, including 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, and 11 aromatic bonds .Aplicaciones Científicas De Investigación
Anticancer Applications
- Predictive Design for Anticancer Drugs: A study by Sosnovsky, Rao, and Li (1986) explored the design of anticancer drugs, focusing on analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA). They investigated the therapeutic indices of various analogues, including those with modifications like methyl groups or replacement of the nitroxyl moiety, which could relate to the therapeutic potential of compounds similar to N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide in cancer treatment (Sosnovsky, Rao, & Li, 1986).
Synthesis and Characterization
- Synthesis and Characterization of Derivatives: Özer et al. (2009) synthesized and characterized various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. Their work included elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, which are crucial for understanding the properties and potential applications of similar compounds like N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide (Özer, Arslan, VanDerveer, & Külcü, 2009).
Pharmacological Studies
- Novel Antidepressants Research: Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, and Couzinier (1987) explored 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants. This research can provide insights into the pharmacological applications of compounds structurally related to N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide, highlighting their potential in treating depression (Bonnaud et al., 1987).
PET Imaging Studies
- PET Imaging and Radioligands: Gunn, Lammertsma, and Grasby (2000) conducted a study on [carbonyl-(11)C]WAY-100635, a PET radioligand for imaging the 5-hydroxytryptamine(1A) receptor. The study's focus on modeling strategies for the quantitative analysis of this radioligand can be related to the potential use of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide in imaging studies (Gunn, Lammertsma, & Grasby, 2000).
Antimicrobial and Antipathogenic Research
- Antimicrobial and Antipathogenic Studies: Limban, Marutescu, and Chifiriuc (2011) synthesized and evaluated acylthioureas, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, for their antipathogenic activity. This research is relevant for understanding the potential antimicrobial applications of structurally similar compounds like N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide (Limban, Marutescu, & Chifiriuc, 2011).
Propiedades
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12,15,18H,6-7,10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWGWJWDVDQFHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

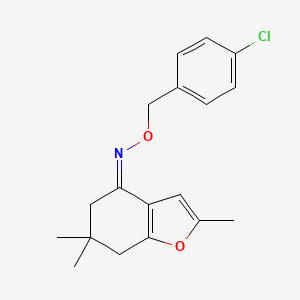




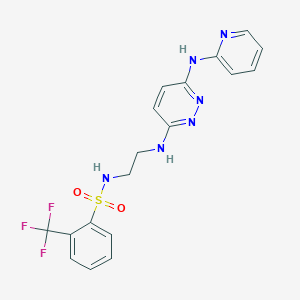
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2389925.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2389928.png)
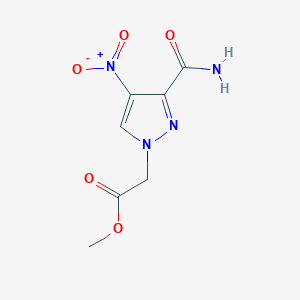
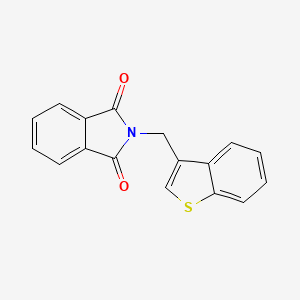
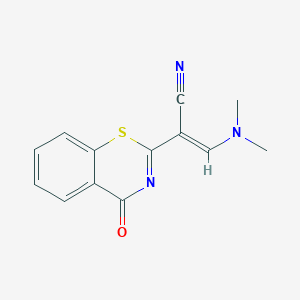
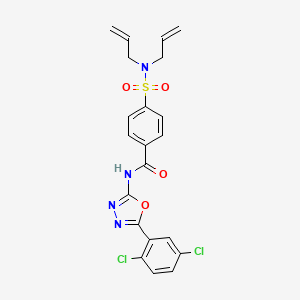
![8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane](/img/structure/B2389939.png)
![N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B2389940.png)